molecular formula C33H33N5O3 B12396576 Multi-kinase-IN-3

Multi-kinase-IN-3

Cat. No.: B12396576
M. Wt: 547.6 g/mol
InChI Key: ROLVTTCPYWSVRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of multi-kinase inhibitors typically involves computational design strategies such as ensemble pharmacophore modeling, molecular docking, and molecular dynamics simulations . These strategies help identify potential multi-target inhibitors by screening large libraries of compounds.

Industrial Production Methods

Industrial production of multi-kinase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Multi-kinase-IN-3 undergoes various chemical reactions, including phosphorylation, dephosphorylation, and autophosphorylation. These reactions are crucial for its function as a kinase inhibitor .

Common Reagents and Conditions

Common reagents used in these reactions include adenosine triphosphate (ATP), magnesium ions, and specific protein substrates. The reactions typically occur under physiological conditions, such as in the presence of cellular membranes or within cellular compartments .

Major Products Formed

The major products formed from these reactions are phosphorylated proteins, which play a role in regulating various cellular processes, including signal transduction and gene expression .

Mechanism of Action

Multi-kinase-IN-3 exerts its effects by inhibiting multiple protein kinases simultaneously. It binds to the ATP-binding site of the kinases, preventing the transfer of phosphate groups to protein substrates. This inhibition disrupts the activation of downstream signaling pathways, ultimately leading to the suppression of cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H33N5O3

Molecular Weight

547.6 g/mol

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[2-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C33H33N5O3/c1-36-17-19-37(20-18-36)22-27-9-6-16-38(27)26-13-11-25(12-14-26)34-31(23-7-4-3-5-8-23)30-28-15-10-24(33(40)41-2)21-29(28)35-32(30)39/h3-16,21,35,39H,17-20,22H2,1-2H3

InChI Key

ROLVTTCPYWSVRU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=CN2C3=CC=C(C=C3)N=C(C4=CC=CC=C4)C5=C(NC6=C5C=CC(=C6)C(=O)OC)O

Origin of Product

United States

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